REACTION_CXSMILES
|
[F:1][C:2]([F:13])([C:9]([F:12])([F:11])[F:10])[C:3]([F:8])([F:7])[C:4]([F:6])=[O:5].C(O)(=[O:18])CCC.C(OC(=O)CCC)(=O)CCC>>[F:10][C:9]([F:12])([F:11])[C:2]([F:13])([F:1])[C:3]([F:8])([F:7])[C:4]([OH:18])=[O:5].[C:4]([F:6])(=[O:5])[CH2:3][CH2:2][CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)F)(F)F)(C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OC(CCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(C(=O)O)(F)F)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:13])([C:9]([F:12])([F:11])[F:10])[C:3]([F:8])([F:7])[C:4]([F:6])=[O:5].C(O)(=[O:18])CCC.C(OC(=O)CCC)(=O)CCC>>[F:10][C:9]([F:12])([F:11])[C:2]([F:13])([F:1])[C:3]([F:8])([F:7])[C:4]([OH:18])=[O:5].[C:4]([F:6])(=[O:5])[CH2:3][CH2:2][CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)F)(F)F)(C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OC(CCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(C(=O)O)(F)F)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |